molecular formula C23H18N4 B11570187 3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11570187
M. Wt: 350.4 g/mol
InChI Key: IPFPVXIRMTUWSH-UHFFFAOYSA-N
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Description

3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused with a phthalazine ring, and it has two 4-methylphenyl groups attached at the 3 and 6 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with a triazole-forming reagent, such as sodium azide, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.

Scientific Research Applications

3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biology: The compound has been investigated for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways In medicinal chemistry, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth

Comparison with Similar Compounds

3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can be compared with other similar compounds, such as:

    3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a thiadiazole ring instead of a phthalazine ring, leading to different chemical and biological properties.

    3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring, which imparts different pharmacological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of two 4-methylphenyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

3,6-bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C23H18N4/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)23-25-24-22(27(23)26-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

IPFPVXIRMTUWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C

Origin of Product

United States

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